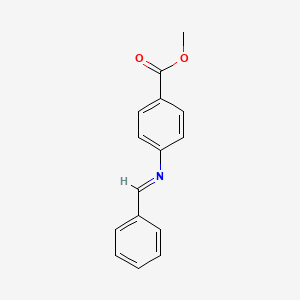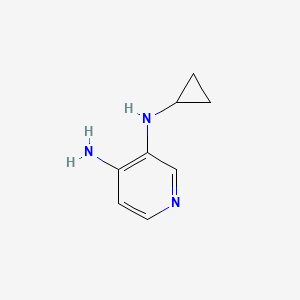
N3-cyclopropylpyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-cyclopropylpyridine-3,4-diamine is an organic compound with the molecular formula C8H11N3 It is a derivative of pyridine, featuring a cyclopropyl group attached to the nitrogen atom at the third position and two amino groups at the third and fourth positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-cyclopropylpyridine-3,4-diamine typically involves the cyclopropylation of pyridine derivatives followed by amination. One common method includes the reaction of 3,4-diaminopyridine with cyclopropyl bromide under basic conditions to introduce the cyclopropyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N3-cyclopropylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydropyridine derivatives, and various substituted pyridine derivatives.
Applications De Recherche Scientifique
N3-cyclopropylpyridine-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of N3-cyclopropylpyridine-3,4-diamine involves its interaction with specific molecular targets. The cyclopropyl group and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diaminopyridine: Lacks the cyclopropyl group, making it less sterically hindered.
N4-Cyclopropylpyridine-3,4-diamine: Similar structure but with the cyclopropyl group at a different position.
Pyridine derivatives: Various derivatives with different substituents at the nitrogen or carbon atoms.
Uniqueness
N3-cyclopropylpyridine-3,4-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with potential therapeutic applications .
Propriétés
Numéro CAS |
1314928-42-1 |
|---|---|
Formule moléculaire |
C8H11N3 |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
3-N-cyclopropylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6,11H,1-2H2,(H2,9,10) |
Clé InChI |
LXWOEZGSEOIVNS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(C=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


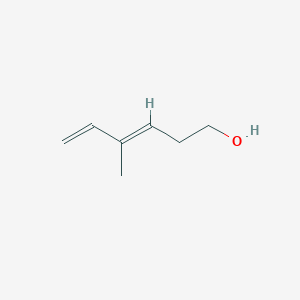
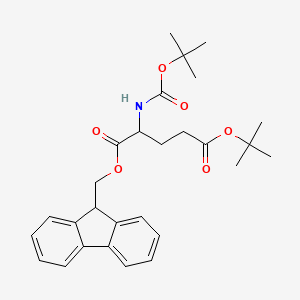
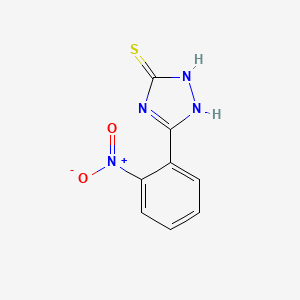
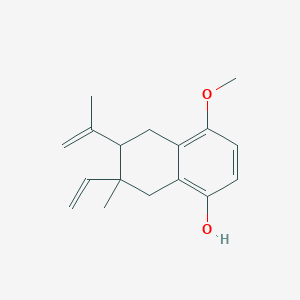
![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
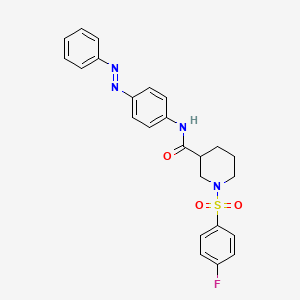
![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)
